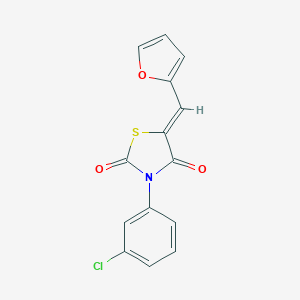
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has been extensively studied due to its diverse applications in scientific research. This compound is also known as a thiazolidinedione, which is a class of drugs used to treat type 2 diabetes. However,
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione in lab experiments is its diverse range of applications. It has been shown to have potential in various fields, including medicinal chemistry, cancer research, and neurodegenerative disease research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are many potential future directions for the use of 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione in scientific research. One potential direction is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for various diseases. Finally, more studies are needed to investigate the potential side effects of using this compound in lab experiments, which could help to optimize its use in future research.
合成方法
The synthesis of 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chlorobenzaldehyde and furfural with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound.
科学研究应用
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
产品名称 |
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C14H8ClNO3S |
分子量 |
305.7 g/mol |
IUPAC 名称 |
(5Z)-3-(3-chlorophenyl)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H8ClNO3S/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)18)8-11-5-2-6-19-11/h1-8H/b12-8- |
InChI 键 |
PXQUAKYRZAYINV-WQLSENKSSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=CO3)/SC2=O |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CO3)SC2=O |
规范 SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CO3)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301104.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301105.png)
![ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301106.png)
![ethyl 4-[(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301107.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301108.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301110.png)
![5-[4-(Benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301111.png)

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-[(1-{4-nitro-2-methylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301119.png)
![3-(4-chlorophenyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301120.png)
![3-(4-chlorophenyl)-5-[(1-{3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301121.png)

![Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B301125.png)